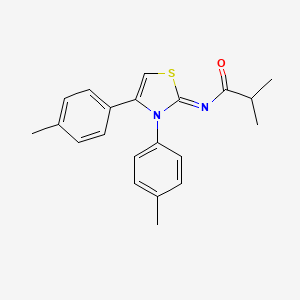
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide, also known as DTT, is a small molecule inhibitor of protein disulfide isomerase (PDI). PDI is a multifunctional enzyme that plays a critical role in protein folding, assembly, and quality control in the endoplasmic reticulum (ER) of eukaryotic cells. DTT has been widely used as a research tool to investigate the role of PDI in various biological processes.
作用機序
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide inhibits the activity of PDI by binding to its active site and blocking its enzymatic function. PDI catalyzes the formation and rearrangement of disulfide bonds in proteins, which is critical for their proper folding and function. By inhibiting PDI, (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide disrupts this process and leads to the accumulation of misfolded proteins in the ER.
Biochemical and Physiological Effects:
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has been shown to induce ER stress and the UPR in various cell types, leading to the activation of downstream signaling pathways such as PERK, ATF6, and IRE1. It has also been shown to induce oxidative stress and DNA damage, leading to the activation of the p53 pathway and the induction of apoptosis. (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has been used to investigate the role of PDI in various disease models, including cancer, neurodegenerative diseases, and viral infections.
実験室実験の利点と制限
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide is a widely used research tool for investigating the role of PDI in various biological processes. Its advantages include its high potency, specificity, and ease of use. However, (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has some limitations, including its potential toxicity and nonspecific effects on other cellular processes. It is important to use appropriate controls and experimental conditions when using (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide in research studies.
将来の方向性
There are several future directions for research on (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide and its role in PDI biology. One area of interest is the development of more potent and specific inhibitors of PDI that can be used as therapeutic agents for various diseases. Another area of interest is the investigation of the role of PDI in redox signaling and the regulation of cell proliferation and apoptosis. Finally, the development of new methods for monitoring PDI activity and protein folding in vivo will be important for understanding the complex biology of this critical enzyme.
合成法
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide can be synthesized by the reaction of 3,4-di-p-tolylthiazol-2(3H)-amine with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide.
科学的研究の応用
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has been used in various scientific studies to investigate the role of PDI in protein folding, ER stress, and oxidative stress. It has been shown to inhibit the activity of PDI in vitro and in vivo, leading to the accumulation of misfolded proteins in the ER and the induction of the unfolded protein response (UPR). (Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide has also been used to investigate the role of PDI in redox signaling and the regulation of cell proliferation and apoptosis.
特性
IUPAC Name |
N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-14(2)20(24)22-21-23(18-11-7-16(4)8-12-18)19(13-25-21)17-9-5-15(3)6-10-17/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEDWGGOUSPLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC(=O)C(C)C)N2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3,4-di-p-tolylthiazol-2(3H)-ylidene)isobutyramide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

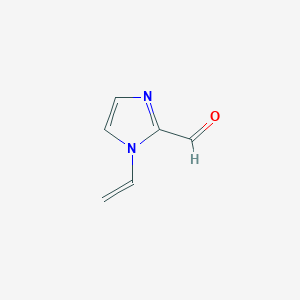
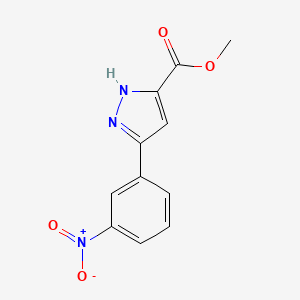
![Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2472379.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate](/img/structure/B2472381.png)
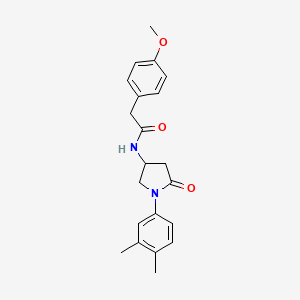
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2472383.png)

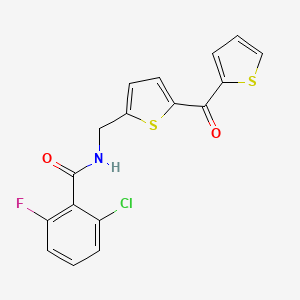
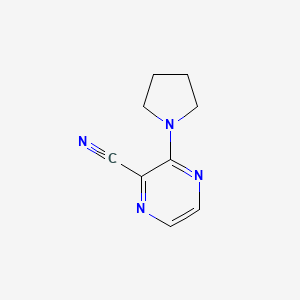
![2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2472390.png)

![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2472393.png)
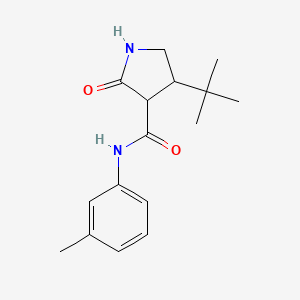
![(E)-N-[1-(1,3-Benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2472395.png)